Stereochemical Specificity: (2S,2'S) vs. (2S,2'R) Adamantyl-Dimer Impurity Differentiation by Molecular Weight and Formula
The target compound is the simple amide-bridged (2S,2'S) diastereomer (CAS 2253194-13-5, C₁₂H₁₆N₄O, MW 232.28), whereas the (2S,2'R) adamantyl-dimer impurity (Vildagliptin Dimer Impurity, CAS 1036959-23-5) has the molecular formula C₂₄H₃₃N₅O₃ and MW 439.55 . The mass difference of approximately 207 Da provides unambiguous discrimination by LC-MS, with the target compound showing an [M+H]⁺ ion at m/z 233.1 vs. m/z 440.3 for the comparator, enabling selective ion monitoring without isobaric interference [1]. This molecular weight distinction is critical because the (2S,2'R) dimer retains the adamantyl pharmacophore and may exhibit different toxicological potential, requiring independent specification limits per ICH Q3A [2].
| Evidence Dimension | Molecular identity (monoisotopic mass and molecular formula) |
|---|---|
| Target Compound Data | C₁₂H₁₆N₄O; MW 232.28; [M+H]⁺ at m/z 233.1 |
| Comparator Or Baseline | Vildagliptin Dimer Impurity (2S,2'R): C₂₄H₃₃N₅O₃; MW 439.55; [M+H]⁺ at m/z 440.3 |
| Quantified Difference | ΔMW ≈ 207.3 Da; distinct MS channels |
| Conditions | LC-ESI/MS analysis (positive ionization mode) as employed in impurity profiling methods |
Why This Matters
Procurement of the correct diastereomer standard ensures accurate LC-MS peak assignment and prevents misidentification of impurity peaks, which could lead to batch rejection or regulatory citation.
- [1] Giordani, C. F. A., et al. (2020). UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. Journal of Chromatographic Science, 58(8), 718–725. View Source
- [2] ICH Harmonised Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. View Source
